molecular formula C13H26O3 B14159185 Undecanoxyacetic acid CAS No. 6064-74-0

Undecanoxyacetic acid

Cat. No.: B14159185
CAS No.: 6064-74-0
M. Wt: 230.34 g/mol
InChI Key: OEAOQOBPVRGATN-UHFFFAOYSA-N
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Description

Undecanoxyacetic acid (chemical structure inferred as CH₃(CH₂)₁₀OCH₂COOH) is a carboxylic acid derivative featuring an undecane chain linked via an ether-oxygen to an acetic acid group. These compounds share a C11 backbone but differ in functional groups and saturation, leading to variations in reactivity, stability, and applications .

Properties

CAS No.

6064-74-0

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-undecoxyacetic acid

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

OEAOQOBPVRGATN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoxyacetic acid can be synthesized through several methods. One common approach involves the etherification of undecanol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Undecanol and chloroacetic acid.

    Catalyst: Sodium hydroxide or potassium hydroxide.

    Solvent: Anhydrous ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours.

The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of undecanol with the chloro group of chloroacetic acid, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Undecanoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Undecanoxyacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers.

    Biology: It serves as a model compound for studying the behavior of ether-linked fatty acids in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism by which undecanoxyacetic acid exerts its effects involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Structural and Functional Differences

Compound CAS No. Molecular Formula Functional Group Key Structural Features
Undecanoxyacetic acid N/A C₁₃H₂₆O₃ Ether-linked acetic acid Undecane chain + oxyacetic acid
Undecanoic acid 112-37-8 C₁₁H₂₂O₂ Carboxylic acid Saturated C11 chain
10-Undecenoic acid 112-38-9 C₁₁H₂₀O₂ Carboxylic acid + alkene Unsaturated (C10-C11 double bond)
Hendecanoic acid 112-37-8 C₁₁H₂₂O₂ Carboxylic acid Synonym for undecanoic acid

Notes:

  • This compound’s ether linkage may enhance solubility in polar solvents compared to purely aliphatic acids .
  • The double bond in 10-undecenoic acid increases reactivity, making it prone to oxidation .

Stability and Reactivity

Compound Stability Hazardous Reactions Incompatible Materials
This compound Data unavailable Data unavailable Likely strong acids/bases, oxidizers (inferred)
Undecanoic acid Stable under recommended conditions No hazardous reactions reported Strong acids, alkalis, oxidizers
10-Undecenoic acid Stable under storage; decomposes under fire Emits toxic fumes when heated Strong acids, alkalis, oxidizers
Hendecanoic acid Stable; no decomposition if used properly Skin/eye irritant (Category 2A) Alkalis, oxidizers, reducing agents

Key Findings :

  • Undecanoic acid and its synonym hendecanoic acid exhibit low reactivity but are classified as skin and eye irritants .
  • 10-Undecenoic acid’s instability under fire conditions necessitates careful handling in industrial settings .

Hazard Profiles and Regulatory Status

Compound GHS Classification Regulatory Notes
This compound Unclassified (insufficient data) No SVHC identification to date
Undecanoic acid Skin/Eye Irritant (Cat. 2/2A); STOT (Cat. 3) Not listed as SVHC by ECHA
10-Undecenoic acid Not classified as hazardous Limited regulatory restrictions
Hendecanoic acid Skin/Eye Irritant (Cat. 2/2A) Complies with OSHA HCS standards

Notes:

  • The European Chemicals Agency (ECHA) has flagged fluorinated analogs (e.g., tricosafluorododecanoic acid) as Substances of Very High Concern (SVHC), but non-fluorinated C11 acids remain less regulated .
  • Undecanoic acid’s STOT classification (specific target organ toxicity) underscores the need for exposure controls in labs .

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